2-(Bromomethyl)-4-methylpent-1-en-3-ol
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Overview
Description
2-(Bromomethyl)-4-methylpent-1-en-3-ol is an organic compound characterized by the presence of a bromomethyl group attached to a pentenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylpent-1-en-3-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylpent-1-en-3-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The double bond in the pentenol structure can be reduced to form saturated alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or ketones.
- Reduction reactions result in saturated alcohols .
Scientific Research Applications
2-(Bromomethyl)-4-methylpent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-methylpent-1-en-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in substitution reactions. The alcohol group can undergo oxidation or reduction, depending on the reaction conditions. These reactions enable the compound to modify other molecules and exert its effects .
Comparison with Similar Compounds
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
4-Bromomethyl-2-methylindole: Features a bromomethyl group on an indole structure.
Properties
Molecular Formula |
C7H13BrO |
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Molecular Weight |
193.08 g/mol |
IUPAC Name |
2-(bromomethyl)-4-methylpent-1-en-3-ol |
InChI |
InChI=1S/C7H13BrO/c1-5(2)7(9)6(3)4-8/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
HDPWJPWKTKFFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=C)CBr)O |
Origin of Product |
United States |
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